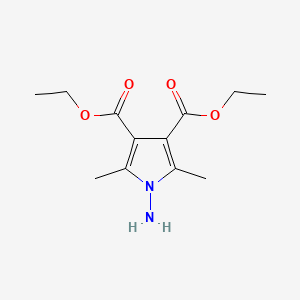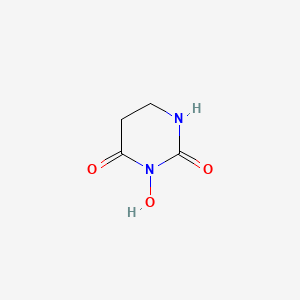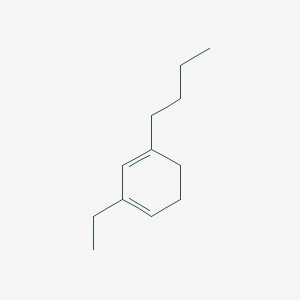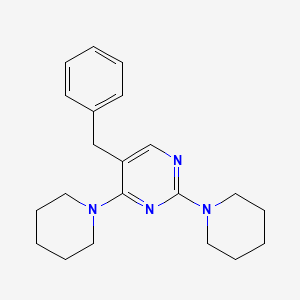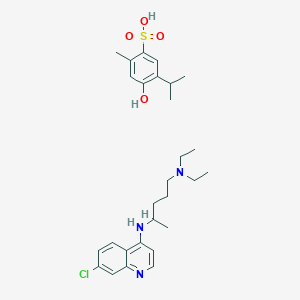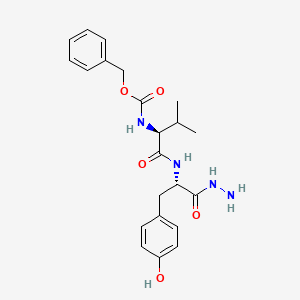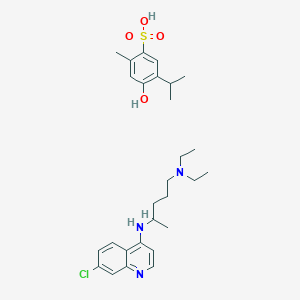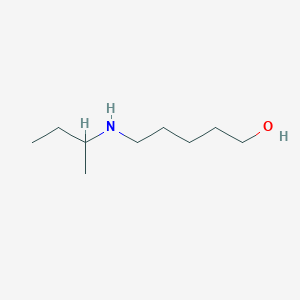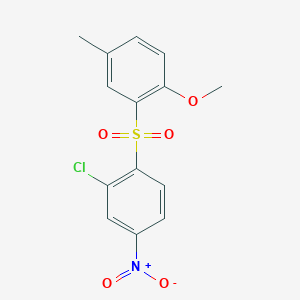
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a sulfonyl group, a methoxy group, a methyl group, and a chloro-nitrophenyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a chlorobenzene derivative, followed by sulfonylation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and various halogenating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro and chloro groups can also participate in various binding interactions, affecting the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfonyl and methoxy groups.
4-Chloro-2-nitrophenol: Another similar compound with a different arrangement of the chloro and nitro groups.
2,6-Dichloro-4-nitrophenol: Contains additional chlorine substituents, leading to different chemical properties.
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
5465-74-7 |
|---|---|
分子式 |
C14H12ClNO5S |
分子量 |
341.8 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-3-5-12(21-2)14(7-9)22(19,20)13-6-4-10(16(17)18)8-11(13)15/h3-8H,1-2H3 |
InChI 键 |
RJQRLKSVAGJKAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
